molecular formula C7H7NO3 B12583815 2-(3-Nitroprop-1-en-2-yl)furan CAS No. 261171-52-2

2-(3-Nitroprop-1-en-2-yl)furan

Cat. No.: B12583815
CAS No.: 261171-52-2
M. Wt: 153.14 g/mol
InChI Key: XQMKMQQCVRKOSX-UHFFFAOYSA-N
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Description

2-(3-Nitroprop-1-en-2-yl)furan is a nitro-substituted furan derivative characterized by a nitropropene group attached to the 2-position of the furan ring. The furan core (C₄H₄O) is a heterocyclic aromatic system with notable electron-rich properties, enabling diverse reactivity and applications in medicinal and materials chemistry .

Properties

CAS No.

261171-52-2

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-(3-nitroprop-1-en-2-yl)furan

InChI

InChI=1S/C7H7NO3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4H,1,5H2

InChI Key

XQMKMQQCVRKOSX-UHFFFAOYSA-N

Canonical SMILES

C=C(C[N+](=O)[O-])C1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitroprop-1-en-2-yl)furan typically involves the condensation of furan with nitroalkenes. One common method is the reaction of furan with 3-nitroprop-1-ene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(3-Nitroprop-1-en-2-yl)furan may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitroprop-1-en-2-yl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Nitroprop-1-en-2-yl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Nitroprop-1-en-2-yl)furan involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key furan derivatives with substituents at the 2-position, highlighting structural variations, molecular weights, biological activities, and toxicity profiles:

Compound Name Substituent Molecular Weight Biological Activity Toxicity/HTFOEL References
2-(3-Nitroprop-1-en-2-yl)furan 3-Nitroprop-1-en-2-yl ~153 g/mol* Potential antimicrobial activity Not reported
2-(3-Oxo-3-phenylprop-1-enyl)furan 3-Oxo-3-phenylprop-1-enyl ~214 g/mol† Unspecified HTFOEL: 1 ppb (surrogate)
Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones Propenone-aryl Variable‡ Urease inhibition Not specified
3-(5-Nitro-2-furyl)-1-phenylprop-2-yn-1-one 5-Nitro-2-furyl + propargyl ~245 g/mol§ Structural studies Not reported
1-(2-Furyl)-3-phenylpropane 3-Phenylpropyl 186.25 g/mol Unspecified No data

*Calculated for C₇H₇NO₃ (furan + nitropropene); †Estimated for C₁₃H₁₀O₃; ‡Depends on aryl group; §Calculated for C₁₃H₉NO₄.

Key Observations:

Electron-Withdrawing vs. In contrast, the oxo-phenylpropene group in 2-(3-Oxo-3-phenylprop-1-enyl)furan may confer conjugation effects, stabilizing the molecule but reducing acute toxicity (HTFOEL: 1 ppb) .

Biological Activity: Propenone-substituted furans (e.g., phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones) exhibit urease inhibition, a property critical for treating Helicobacter pylori infections . The nitro group in 2-(3-Nitroprop-1-en-2-yl)furan could similarly modulate enzyme interactions but requires empirical validation.

Structural and Crystallographic Insights :

  • Derivatives like 3-(5-Nitro-2-furyl)-1-phenylprop-2-yn-1-one demonstrate crystallographic stability, suggesting nitro-furan systems may form robust frameworks for pharmaceutical design .

Toxicity Considerations :

  • Substituted furans often exhibit steep dose-response curves for toxicity. The HTFOEL of 1 ppb for 2-(3-Oxo-3-phenylprop-1-enyl)furan underscores the need for cautious handling of nitro- or oxo-substituted analogs .

Gaps and Contradictions

  • Activity Data: While propenone-furans show urease inhibition , the bioactivity of nitropropene-furans remains unverified.

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